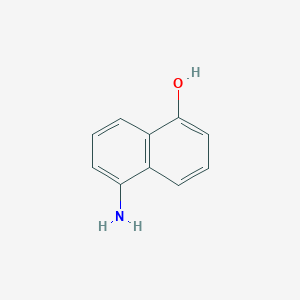

5-Amino-1-naphthol

Overview

Description

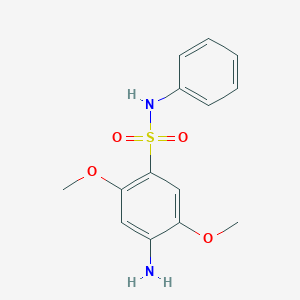

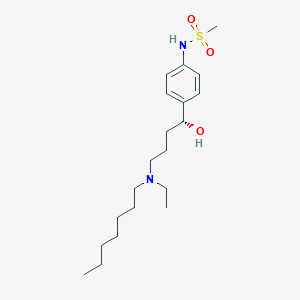

5-Amino-1-naphthol is a compound with the formula C10H9NO and a molecular weight of 159.1846 . It appears as a grey powder . It is used as a coupling component for azo dyes and as an intermediate for sulfur dyes .

Synthesis Analysis

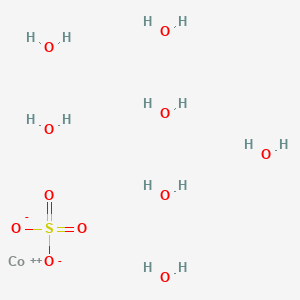

This compound can be synthesized by adding 1-Aminonaphthalene-5-sulfonic acid paste to molten sodium hydroxide at 200°C, and the reaction is completed by heating slowly to 250°C and maintaining this temperature for 3 hours . After dilution and careful neutralization with hydrochloric acid, this compound precipitates in 85% yield .Molecular Structure Analysis

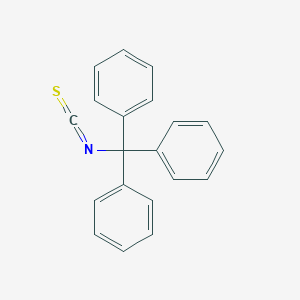

The IUPAC Standard InChI for this compound is InChI=1S/C10H9NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H,11H2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

This compound can form a semiconducting film that exhibits reversible, well-defined oxidation-reduction response in both aqueous solutions of pH from 1 to 13 and protic non-aqueous solutions . It can also be used to form a composite with reduced graphene oxide (RGO) through electrochemical polymerization .Physical And Chemical Properties Analysis

This compound has a melting point of 190 °C (dec.) (lit.) . It is a grey powder .Scientific Research Applications

Electrochemical Synthesis and Polymer Films

5-Amino-1-naphthol (5-NH2-1-NAP) has been extensively studied for its applications in electrochemical synthesis, particularly in the formation of polymer films. The electrooxidation of 5-NH2-1-NAP in various media leads to the development of conductive polymer films, such as poly(5-NH2-1-NAP), on different electrodes like glassy carbon and Pt. These films exhibit well-defined redox systems and are characterized by their conductive properties in both aqueous and organic solutions. In situ infrared studies and XPS analysis have been used to understand the electropolymerization process, suggesting that it occurs via the -NH2 groups while the -OH groups are not involved. These polymer films have potential applications in various electronic and electrochemical devices (Pham et al., 1994), (Mostefai et al., 1996), (Pham et al., 1997).

Catalytic Activity and Chemical Reactions

This compound is involved in various catalytic and chemical reactions. It has been used in reactions catalyzed by superacids, demonstrating interesting chemistry such as ionic hydrogenation and condensation with different compounds. The formation of compounds like 5-amino-1-tetralone and 5-amino-3-phenyl-1-tetralone has been observed, with the study of the mechanisms and intermediates in these reactions providing insight into the compound's reactivity and potential applications in synthetic chemistry (Koltunov et al., 2002).

Structural and Spectroscopic Analysis

The structure of poly(this compound) and its derivatives have been analyzed using techniques like Raman spectroscopy and XPS characterization. These studies have revealed the presence of amine (-NH-C) and imine (-N=C) links in the polymeric structure, which is characteristic of polyaniline-like materials. This structural analysis is crucial for understanding the material's properties and for exploring its applications in areas like sensing and material science (Cintra et al., 2004), (Cintra et al., 2003).

Interaction with Metals and Other Compounds

Studies have shown that this compound interacts with various metal ions, forming complexes with significant stability constants. This interaction is important for applications in areas like coordination chemistry and materials science. The effect of substituents on the stability of these complexes has been a subject of interest, contributing to the understanding of the compound's chemical behavior (Tayade & Wadekar, 2016).

Safety and Hazards

5-Amino-1-naphthol may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment, avoid dust formation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .

Mechanism of Action

Target of Action

The primary target of 5-Amino-1-naphthol is the central cholinergic system . This system plays a crucial role in cognitive functions, and its dysfunction is associated with severe cognitive disorders .

Mode of Action

This compound interacts with its targets by inhibiting acetylcholinesterase , an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter essential for cognitive functions . By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, thereby enhancing cognitive functions .

Biochemical Pathways

The compound affects the acetylcholine metabolic pathway . By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This results in enhanced signal transmission across neurons, which is crucial for cognitive functions .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels, which enhances cognitive functions . In animal models, it has shown efficacy as a cognition enhancer, reversing amnesia and improving memory .

properties

IUPAC Name |

5-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIBQNVRTVLOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134016-72-1, 63134-21-4 (hydrochloride) | |

| Record name | Poly(5-amino-1-naphthol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134016-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1058894 | |

| Record name | 1-Naphthalenol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83-55-6 | |

| Record name | 5-Amino-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-1-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG7EQ6HH6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 5-amino-1-naphthol is C10H9NO, and its molecular weight is 159.19 g/mol [].

ANone: Various spectroscopic techniques have been employed to characterize this compound and its derivatives. These include Infrared (IR) spectroscopy [, , , ], Raman spectroscopy [, , ], X-ray photoelectron spectroscopy (XPS) [], and Nuclear Magnetic Resonance (NMR) spectroscopy [].

ANone: this compound can be electropolymerized to form thin films, exhibiting redox behavior dependent on the surrounding media. In acidic aqueous solutions, proton exchange dominates the charge compensation process. Conversely, in acidic or neutral non-aqueous solutions, anion exchange is predominant [].

ANone: Yes, poly(this compound) (P5A1N) has shown promise in sensor development. For instance, it has been utilized as a selective membrane in nitric oxide (NO) sensors due to its ability to effectively reject various interfering species [, , ]. Furthermore, its incorporation into a bilayer configuration with overoxidized polypyrrole has been explored for cholesterol detection, demonstrating enhanced selectivity and sensitivity [].

ANone: Yes, this compound demonstrates compatibility with other materials. For example, it can be combined with reduced graphene oxide (RGO) to create a composite []. This composite exhibits covalent functionalization between RGO and P5A1N, as evidenced by changes in their respective IR and Raman spectra. This material has potential applications in supporting compounds like 1,4-phenylene diisothiocyanate (PDITC), a cross-linking agent used in biological applications.

ANone: While not directly involved in catalysis, this compound serves as a substrate for the enzyme 1-naphthol-2-hydroxylase (1-NH) [, ]. This enzyme, found in certain Pseudomonas species capable of degrading carbaryl (a pesticide), utilizes this compound with a relative activity of 54% compared to its preferred substrate, 1-naphthol. This enzymatic conversion contributes to the biodegradation pathway of carbaryl.

ANone: Yes, computational methods like ADC(2) and TD-DFT have been employed to investigate charge transfer in excited states of supramolecular complexes incorporating this compound as a donor molecule []. These studies provide valuable insights into the electronic properties and behavior of these complexes, potentially informing the design of novel materials with tailored properties.

ANone: Structural modifications to this compound can significantly impact its properties. For example, the position of the amino group on the naphthalene ring influences the formation of dimeric ions during laser desorption/ionization []. Moreover, introducing acyl substituents to the amino group alters the binding affinity of resulting phenoxypropanolamine and naphthyloxypropanolamine derivatives towards β-adrenergic receptors [].

ANone: Studies have shown that substituents on this compound affect its metal-ligand stability constants with metal ions like Cu(II), Cd(II), and Cr(III) []. For instance, the introduction of phenylthiocarbamido and p-chlorophenylthiocarbamido groups at the 5-position alters the proton-ligand and metal-ligand stability constants, highlighting the role of substituents in modulating the coordination behavior of these compounds.

ANone: Yes, incorporating this compound into specific polymer structures can improve stability. For example, synthesizing poly(urethane-amide)s using a this compound-derived diol chain extender has been shown to enhance thermal stability compared to traditional polyurethanes [].

ANone: this compound serves as a valuable building block in polymer chemistry. It can be reacted with various compounds to generate monomers for synthesizing diverse polymers, including poly(ester amide ester)s [], arylene sulfone ether polyimides and polyamides [], pyridine-based poly(ether imide)s [], and poly(urethane-amide)s []. These polymers often exhibit desirable properties such as high thermal stability and good solubility, making them suitable for various applications.

ANone: Yes, studies have shown that certain bacterial species can utilize substituted naphthalenesulfonates, including 5-amino-1-naphthalenesulfonic acid, as their sole sulfur source []. The bacteria cleave the sulfonate group, releasing this compound as a byproduct. This microbial desulfonation process highlights the biodegradability potential of this compound and its sulfonated derivatives in the environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)

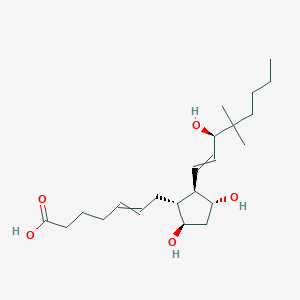

![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)

![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)

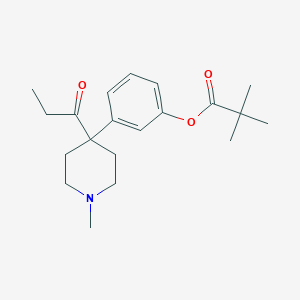

![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)